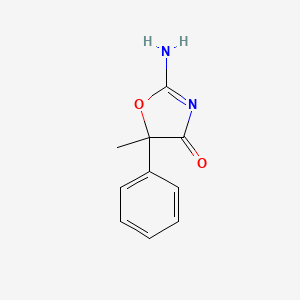

2-Amino-5-methyl-5-phenyl-oxazol-4-one

Description

Properties

IUPAC Name |

2-amino-5-methyl-5-phenyl-1,3-oxazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-10(7-5-3-2-4-6-7)8(13)12-9(11)14-10/h2-6H,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKKTBJVKPWZED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N=C(O1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation Techniques for 2 Amino 5 Methyl 5 Phenyl Oxazol 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Proton NMR (¹H NMR) Applications

A ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 2-Amino-5-methyl-5-phenyl-oxazol-4-one, this would involve identifying signals for the amino (-NH₂), methyl (-CH₃), and phenyl (-C₆H₅) protons. Specific chemical shifts (δ) and coupling constants (J) are determined experimentally. Without experimental data, a theoretical analysis cannot be provided.

Carbon-13 NMR (¹³C NMR) for Carbon Backbone Analysis

A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule and provide insights into their electronic environment. Key signals would correspond to the carbonyl carbon (C=O), the imine carbon (C=N), the quaternary C5 carbon, and the carbons of the methyl and phenyl groups. This data is not available in the literature.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

2D NMR experiments are essential for establishing the connectivity between atoms. For instance, an HMBC spectrum would show correlations between protons and carbons separated by two or three bonds, confirming the assignment of the methyl and phenyl groups to the C5 position of the oxazolone (B7731731) ring. No such studies have been published for this compound.

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For the target compound, key absorption bands would be expected for the N-H stretching of the amino group, C=O stretching of the carbonyl group, C=N stretching of the oxazole (B20620) ring, and vibrations associated with the phenyl group. A search for an experimental IR spectrum was unsuccessful.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. High-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₁₀H₁₀N₂O₂). The fragmentation analysis would help to verify the connectivity of the methyl and phenyl groups. This crucial data is not documented in available literature.

Elemental Analysis for Empirical Formula Validation

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The theoretical values for 2-Amino-5-methyl-5-phenyl-oxazol-4-one (C₁₀H₁₀N₂O₂) are approximately C, 63.15%; H, 5.30%; N, 14.73%. Experimental validation of these percentages is a standard procedure for characterizing a new compound, but published results could not be found.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the compound. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted X-ray beams, scientists can construct a three-dimensional model of the electron density of the molecule. This model reveals detailed information about the solid-state structure, including:

Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice.

Space Group: The set of symmetry operations that describe the crystal's structure.

Bond Lengths and Angles: The precise distances and angles between atoms in the molecule.

Intermolecular Interactions: Non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking that influence the packing of molecules in the crystal.

A search of crystallographic databases and scientific literature did not yield any published single-crystal X-ray diffraction studies for 2-Amino-5-methyl-5-phenyl-oxazol-4-one. Therefore, detailed experimental data on its solid-state structure, including unit cell parameters, bond lengths, bond angles, and intermolecular interactions, are not available at this time. Such a study would be necessary to definitively elucidate its three-dimensional structure in the solid state.

Structure Activity Relationships Sar and Rational Design of 2 Amino 5 Methyl 5 Phenyl Oxazol 4 One Derivatives

Principles of SAR in Oxazolone-Based Scaffolds

Key principles of SAR in oxazolone-based scaffolds include:

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can modulate the reactivity of the oxazolone (B7731731) ring and the acidity or basicity of nearby functional groups, thereby influencing binding affinities. For instance, the rate of the oxazolone ring-opening reaction is observed to decrease with an increase in the electron-donating properties of the substituent on a phenyl ring at the C-2 position. nih.gov

Steric Factors: The size and shape of substituents play a critical role in determining how the molecule fits into a biological target's binding site. Bulky groups can either enhance binding through increased van der Waals interactions or cause steric hindrance, leading to a decrease in activity.

Hydrogen Bonding: The capacity of substituents to act as hydrogen bond donors or acceptors is a pivotal factor in molecular recognition. The nitrogen and oxygen atoms within the oxazolone core, as well as functional groups on its substituents, can participate in crucial hydrogen bonding interactions with receptor residues.

The biological actions of oxazolone derivatives are determined by the functional groups at the C-2 and C-4 (or C-5) locations. nih.gov

Impact of the 2-Amino Substituent on Molecular Interaction Profiles

The 2-amino group in 2-Amino-5-methyl-5-phenyl-oxazol-4-one is a key determinant of its molecular interaction profile, primarily through its ability to act as a hydrogen bond donor. This functional group can establish crucial interactions with hydrogen bond acceptors, such as carbonyl or hydroxyl groups, on amino acid residues within a protein's binding pocket. The presence and orientation of this group can significantly contribute to the binding affinity and selectivity of the compound.

The basicity of the 2-amino group can also play a role in forming salt bridges with acidic residues like aspartate or glutamate. The electronic nature of the rest of the molecule will influence the pKa of this amino group, thereby affecting its ionization state at physiological pH and its potential for ionic interactions.

Role of the 5-Methyl and 5-Phenyl Groups in Molecular Recognition

The geminal disubstitution at the C-5 position with a methyl and a phenyl group in 2-Amino-5-methyl-5-phenyl-oxazol-4-one introduces a chiral center, which can have profound implications for molecular recognition. The stereochemistry at this position can lead to enantiomers with significantly different biological activities, as one enantiomer may fit more favorably into a chiral binding site than the other. nih.gov

The 5-Methyl Group: The relatively small and lipophilic methyl group can contribute to binding through van der Waals interactions within a hydrophobic pocket of a receptor. Its steric bulk is minimal, which may allow for a greater degree of conformational freedom for the adjacent phenyl group.

The 5-Phenyl Group: The larger phenyl group can engage in a variety of non-covalent interactions, including:

Pi-stacking: The aromatic ring can interact with the aromatic side chains of amino acids such as phenylalanine, tyrosine, or tryptophan in the binding site.

Hydrophobic Interactions: The nonpolar nature of the phenyl ring favors its placement in hydrophobic regions of the receptor.

Cation-pi Interactions: The electron-rich face of the phenyl ring can interact favorably with cationic residues like lysine (B10760008) or arginine.

The orientation of the phenyl group relative to the oxazolone core and the receptor binding site is critical. Steric hindrance between the phenyl group and the receptor surface could be detrimental to binding, while a favorable orientation can lead to a significant increase in affinity. The interplay between the smaller methyl group and the larger phenyl group at the same position creates a specific three-dimensional shape that is key to how the molecule is recognized by its biological target.

Table 1: Hypothetical Impact of C5-Substituents on Receptor Binding Affinity

| R1 (at C5) | R2 (at C5) | Predicted Receptor Binding Affinity (Ki, nM) | Predominant Interaction Type |

| Methyl | Phenyl | 50 | Pi-stacking, Hydrophobic |

| Hydrogen | Phenyl | 150 | Reduced van der Waals contact |

| Methyl | Cyclohexyl | 200 | Loss of pi-stacking |

| Ethyl | Phenyl | 75 | Increased hydrophobic interaction |

| Methyl | 4-Chlorophenyl | 30 | Halogen bonding, Pi-stacking |

Note: This table is illustrative and based on general SAR principles, as specific experimental data for 2-Amino-5-methyl-5-phenyl-oxazol-4-one derivatives is not publicly available.

Conformational Analysis and its Influence on SAR

The conformational flexibility of 2-Amino-5-methyl-5-phenyl-oxazol-4-one and its derivatives is a critical factor influencing their structure-activity relationships. The presence of the 5,5-disubstituted pattern significantly restricts the conformational freedom of the oxazolone ring compared to its monosubstituted counterparts. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor.

The orientation of the 5-phenyl group is a key conformational variable. Rotation around the single bond connecting the phenyl ring to the oxazolone core can lead to different conformers. The energetically preferred conformation will be influenced by steric interactions between the phenyl group, the methyl group, and the rest of the molecule. This preferred conformation will, in turn, dictate how the molecule presents its pharmacophoric features to a biological target.

Computational methods, such as molecular mechanics and quantum chemical calculations, can be employed to predict the low-energy conformations of these molecules. These studies can help in understanding the spatial arrangement of the key functional groups and provide insights into the bioactive conformation. For instance, the dihedral angle between the plane of the phenyl ring and the oxazolone ring can be a crucial parameter in determining biological activity. A particular range of this angle might be required for optimal interaction with a receptor. The chirality at the C5 position further complicates the conformational landscape, with each enantiomer potentially adopting a different set of preferred conformations, leading to stereospecific biological activities.

Design Strategies for Modulating Biological Interactions

Isosteric Replacements and Bioisosterism

Isosteric and bioisosteric replacements are powerful strategies in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound like 2-Amino-5-methyl-5-phenyl-oxazol-4-one. sigmaaldrich.com Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which can elicit a similar biological response. sigmaaldrich.com

In the context of 2-Amino-5-methyl-5-phenyl-oxazol-4-one, several bioisosteric modifications could be envisioned:

At the 2-Amino Position: The amino group could be replaced with other hydrogen bond donors with similar steric bulk, such as a hydroxyl or a small amide group, to probe the importance of the hydrogen bonding pattern.

At the 5-Phenyl Group: The phenyl ring could be replaced by other aromatic or heteroaromatic rings like thiophene, pyridine (B92270), or furan. This can alter the electronic properties, introduce new hydrogen bonding capabilities, and modulate the lipophilicity of the molecule. For example, replacing a phenyl group with a pyridine ring can introduce a hydrogen bond acceptor (the nitrogen atom) and potentially improve solubility.

At the 5-Methyl Group: The methyl group could be replaced with other small alkyl groups (e.g., ethyl) to explore the size limitations of the hydrophobic pocket it occupies. Bioisosteric replacement with a trifluoromethyl group could alter the electronic properties and metabolic stability.

Table 2: Examples of Bioisosteric Replacements in Oxazolone Derivatives

| Original Functional Group | Bioisosteric Replacement | Potential Change in Property |

| Phenyl | Thiophene | Altered electronics, potential for S-interactions |

| Phenyl | Pyridine | Increased polarity, H-bond acceptor |

| Methyl | Ethyl | Increased lipophilicity and steric bulk |

| Methyl | Trifluoromethyl | Increased metabolic stability, altered electronics |

| Carbonyl (in oxazolone ring) | Thiocarbonyl | Altered H-bonding and electronic character |

Scaffold Hopping and Privileged Structures

Scaffold hopping is a drug design strategy that involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original's biological activity. nih.gov This approach is used to discover novel chemical series with improved properties, such as enhanced potency, better pharmacokinetics, or a different intellectual property landscape.

The oxazolone core in 2-Amino-5-methyl-5-phenyl-oxazol-4-one can be considered a "privileged structure," a concept describing molecular frameworks that are able to bind to multiple biological targets with high affinity. nih.gov This promiscuity suggests that the oxazolone scaffold is a good starting point for developing ligands for various receptors.

Examples of scaffold hopping from the oxazolone core could include:

Ring System Isomers: Exploring other five-membered heterocyclic systems like isoxazolones, imidazolones, or thiazolones that can present the key pharmacophoric features (the 2-amino group and the 5,5-disubstituents) in a similar spatial arrangement.

Ring Expansion or Contraction: Investigating six-membered rings or four-membered rings as alternative scaffolds.

Acyclic Analogs: Designing open-chain structures that mimic the conformation and pharmacophoric elements of the rigid oxazolone ring.

The goal of scaffold hopping is to identify new core structures that can serve as effective mimics of the original oxazolone scaffold, leading to the discovery of new classes of biologically active compounds.

Combinatorial Chemistry and Library Synthesis for SAR Exploration

The exploration of structure-activity relationships (SAR) for derivatives of 2-amino-5-methyl-5-phenyl-oxazol-4-one, and the broader 2-aminooxazole class, is greatly accelerated by the principles of combinatorial chemistry and library synthesis. These strategies enable the rapid generation of a multitude of structurally diverse analogs, allowing for a systematic evaluation of how different functional groups and structural modifications impact biological activity. While specific research focusing exclusively on the combinatorial synthesis of 2-amino-5-methyl-5-phenyl-oxazol-4-one derivatives is not extensively documented, the methodologies applied to the closely related 2-aminooxazole scaffold provide a clear blueprint for SAR exploration.

A key to successful library synthesis is the development of versatile and robust chemical reactions that can accommodate a wide range of building blocks. For the 2-aminooxazole core, researchers have developed efficient synthetic protocols to generate libraries of derivatives for biological screening. A notable approach is a two-step method that involves an initial condensation of an appropriate α-bromoacetophenone with urea (B33335), followed by a Buchwald–Hartwig cross-coupling reaction. nih.govacs.org This palladium-catalyzed cross-coupling is particularly powerful for library synthesis as it allows for the introduction of a wide variety of aryl and heteroaryl groups at the 2-amino position of the oxazole (B20620) ring, a critical vector for structural diversification in SAR studies. nih.gov This method has been successfully used to systematically prepare N-substituted 4-aryl-2-aminooxazoles, demonstrating its utility for creating focused compound libraries. nih.govresearchgate.net

The insights gained from screening these libraries are crucial for establishing SAR and for the rational design of next-generation compounds. For instance, a small library of 2-aminooxazole derivatives was synthesized to explore their potential as inhibitors of bacterial serine acetyltransferase (StSAT). The initial screening of an in-house library, followed by the rational synthesis of a focused set of analogs, helped to delineate preliminary SAR. acs.org In this study, various substitutions were made on the phenyl ring attached to the 2-aminooxazole nitrogen. The results from this combinatorial approach indicated that for this particular biological target, small modifications to the phenyl ring resulted in a relatively flat SAR, meaning that these changes did not significantly alter the inhibitory activity. acs.org However, a crucial finding from this line of research was that the replacement of a 2-aminothiazole (B372263) core with a 2-aminooxazole bioisostere led to a more than 40-fold improvement in affinity, highlighting the significant impact of the core heterocyclic structure. acs.org

Table 1: Inhibitory Activity of Selected 2-Aminooxazole Derivatives against StSAT

| Compound ID | R Group (Substitution on N-phenyl) | IC₅₀ (µM) |

|---|---|---|

| 21a | H | 12.3 |

| 21b | 4-F | 11.2 |

| 21c | 4-Cl | 10.5 |

| 21d | 4-Me | 13.1 |

| 21e | 4-OMe | 15.4 |

Data sourced from a study on substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids as inhibitors of bacterial serine acetyltransferase. acs.org

In another example focused on anticancer activity, a series of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives was synthesized and evaluated for antiproliferative effects against human colorectal carcinoma (HCT116) and breast carcinoma (MCF7) cell lines. researchgate.net The library was generated by modifying the substituent on the 2-amino group of the oxazole ring. This systematic variation allowed researchers to identify key structural features that influence cytotoxicity. For example, compound 14 , which features a 2-bromobenzylideneamino substituent, was found to be the most potent against the HCT116 cell line. researchgate.netresearchgate.net In contrast, compound 6 , with a 4-chlorobenzylideneamino group, showed the highest potency against the MCF7 cell line. researchgate.netresearchgate.net These findings underscore the value of library synthesis in identifying not only potent compounds but also those with potential selectivity for different cancer types.

Table 2: Antiproliferative Activity of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one Derivatives

| Compound ID | Substituent on 2-Amino Group | IC₅₀ (µM) vs HCT116 | IC₅₀ (µM) vs MCF7 |

|---|---|---|---|

| 3 | 2-Chlorobenzylideneamino | 85.3 | 80.1 |

| 5 | 4-Fluorobenzylideneamino | >100 | 92.4 |

| 6 | 4-Chlorobenzylideneamino | 91.2 | 74.1 |

| 8 | 4-Nitrobenzylideneamino | >100 | >100 |

| 14 | 2-Bromobenzylideneamino | 71.8 | 82.5 |

Data derived from research on the design and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. researchgate.netresearchgate.net

Mechanistic Investigations of Biological Activities Associated with Oxazolone Systems

General Mechanisms of Action for Oxazole-Based Compounds

The biological activity of oxazole-based compounds stems from their ability to interact with a wide spectrum of enzymes and receptors within biological systems. ontosight.ainih.gov The oxazole (B20620) ring itself, being a five-membered heterocycle with both oxygen and nitrogen atoms, possesses unique electronic and structural features that facilitate non-covalent interactions such as hydrogen bonding, and pi-pi stacking with biological targets. ontosight.airesearchgate.net

The versatility of the oxazolone (B7731731) scaffold allows for chemical modifications at various positions, which significantly influences their mechanism of action. researchgate.net For instance, substitutions on the oxazole ring can alter the compound's electron density, steric profile, and lipophilicity, thereby modulating its binding affinity and selectivity for specific biological targets. numberanalytics.com These modifications are crucial in tailoring the pharmacological profile of oxazolone derivatives, leading to a broad range of activities from enzyme inhibition to receptor modulation. researchgate.netbenthamscience.com

Oxazolone derivatives have been shown to exert their effects through several general mechanisms:

Competitive or non-competitive enzyme inhibition , where they bind to the active or allosteric sites of enzymes, disrupting their catalytic function. ontosight.ai

Receptor binding , leading to either agonistic or antagonistic effects that modulate cellular signaling pathways. nih.gov

Interference with crucial cellular processes , such as the synthesis of proteins or the formation of the bacterial cell wall. numberanalytics.com

Induction of apoptosis in cancer cells by targeting key proteins involved in cell cycle regulation and survival. benthamscience.com

The diverse biological activities reported for oxazolone-containing molecules underscore their importance as privileged scaffolds in medicinal chemistry and drug discovery. biointerfaceresearch.comresearchgate.net

Interaction with Molecular Targets and Biological Pathways

The specific biological effects of oxazolone derivatives are dictated by their interactions with distinct molecular targets. These interactions can trigger a cascade of events within biological pathways, leading to a therapeutic or toxicological outcome.

A prominent mechanism of action for many oxazolone derivatives is the inhibition of enzymes. This has been a major focus of research, with studies demonstrating potent inhibitory activity against various enzymatic targets.

Urease Inhibition: Several studies have highlighted the potential of oxazolone and related heterocyclic systems like oxadiazoles (B1248032) as effective urease inhibitors. researchgate.netnih.gov Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in infections caused by bacteria such as Helicobacter pylori. nih.gov Certain oxazole-based compounds have shown significant inhibitory profiles against this enzyme. For example, imidazopyridine-based oxazole analogs were identified as potent anti-urease agents, with some derivatives exhibiting inhibitory concentrations (IC50) significantly lower than the standard inhibitor, thiourea. nih.gov Molecular docking studies suggest that these compounds can bind effectively to the active site of the urease enzyme, with interactions such as pi-pi stacking and hydrogen bonding contributing to their inhibitory potential. nih.gov

Other Enzyme Targets: Beyond urease, oxazolone derivatives have been shown to inhibit a range of other enzymes:

Cyclooxygenase (COX): Certain oxazolone derivatives have demonstrated potent inhibitory activity against COX-1 and COX-2 enzymes, which are key targets for anti-inflammatory drugs. nih.govnih.gov One derivative was found to be more potent than the well-known COX-2 inhibitor celecoxib, with an IC50 value of 0.019 µM. nih.gov

Acetylcholinesterase (AChE): A series of (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones were evaluated for their ability to inhibit human acetylcholinesterase (hAChE), an enzyme targeted in the treatment of cognitive disorders like Alzheimer's disease. nih.gov These compounds displayed reversible inhibition with IC50 values ranging from 9 to 246 µM. nih.gov

Acid Ceramidase (AC): Oxazolone carboxamides have been identified as a novel class of potent acid ceramidase inhibitors, with some compounds showing IC50 values in the low nanomolar range (e.g., 0.007 µM). acs.org

These studies underscore the potential of the oxazolone scaffold in designing potent and selective enzyme inhibitors for various therapeutic applications.

The ability of oxazolone derivatives to bind to and modulate the function of cellular receptors is another key aspect of their biological activity. These interactions can lead to the activation or inhibition of signaling pathways involved in various physiological and pathological processes.

For instance, research into benzo[d]oxazol-2(3H)-one derivatives has revealed their high affinity and selectivity for sigma-1 receptors, which are implicated in a variety of neurological functions and diseases. nih.gov Specific substitutions on the N-benzyl moiety of these compounds were found to significantly affect their binding affinity, with a chloro-substituted derivative showing a K(i) value of 0.1 nM for sigma-1 receptors and a high selectivity ratio over sigma-2 receptors. nih.gov

In the context of cancer, oxazolone derivatives have been investigated for their ability to interact with receptors such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Estrogen Receptor. benthamscience.comasiapharmaceutics.info Molecular docking studies of p-coumaric acid derivatives combined with an oxazolone ring have shown good binding affinity for VEGFR, suggesting a potential mechanism for their anticancer activity. asiapharmaceutics.info The interaction with these receptors can disrupt signaling pathways that are crucial for tumor growth, angiogenesis, and metastasis.

Oxazolone-based compounds can exert their biological effects by interfering with fundamental cellular processes, particularly in microorganisms. A notable example is the action of oxazolidinones, a related class of antibiotics, which are known to inhibit bacterial protein synthesis. numberanalytics.com This inhibition is a critical mechanism for their antibacterial activity.

In cancer cells, oxazole derivatives have been shown to interfere with cellular processes like microtubule formation. By inhibiting tubulin protein, these compounds can disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis. benthamscience.com

In Vitro Efficacy Studies for Investigational Purposes

The biological potential of oxazolone derivatives is extensively evaluated through a variety of in vitro assays. These studies are crucial for determining the efficacy of these compounds against specific targets and for establishing structure-activity relationships.

In vitro studies typically involve testing compounds against isolated enzymes, cell cultures, or microbial strains. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit a biological process by 50%, or the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

The following table summarizes representative in vitro efficacy data for various oxazolone derivatives from different studies:

| Compound Class | Target/Organism | Assay | Efficacy Metric | Value | Reference |

| Oxazolone-based sulfonamides | S. aureus | Antibacterial | MIC | 1-16 µg/mL | nih.gov |

| Oxazolone-based sulfonamides | P. aeruginosa | Antibacterial | MIC | 2-32 µg/mL | nih.gov |

| Oxazolone-based sulfonamides | C. albicans | Antifungal | MIC | 4-16 µg/mL | nih.gov |

| 1,3-Oxazole derivatives | E. coli ATCC 25922 | Antibacterial | MIC | 28.1 µg/mL | mdpi.com |

| 1,3-Oxazole derivatives | C. albicans 128 | Antifungal | MIC | 14 µg/mL | mdpi.com |

| Benzylidene oxazolones | Human Acetylcholinesterase | Enzyme Inhibition | IC50 | 9 - 246 µM | nih.gov |

| Oxazolone carboxamides | Human Acid Ceramidase | Enzyme Inhibition | IC50 | 0.007 µM | acs.org |

| Imidazopyridine-oxazoles | Urease | Enzyme Inhibition | IC50 | 5.68 - 10.45 µM | nih.gov |

| Di-phenyloxazolone derivative | COX-2 | Enzyme Inhibition | IC50 | 0.019 µM | nih.gov |

These studies demonstrate the broad spectrum of biological activities exhibited by oxazolone derivatives and provide valuable data for the development of new therapeutic agents. nih.govnih.govacs.orgnih.govmdpi.com The variability in efficacy highlights the importance of the specific chemical structure and the substituents on the oxazolone core. nih.gov

Target Identification and Validation Methodologies

Identifying the specific molecular target of a bioactive compound like an oxazolone derivative is a critical step in understanding its mechanism of action and for its further development as a therapeutic agent. nih.govnih.gov A variety of strategies, both experimental and computational, are employed for target identification and validation. frontiersin.org

Computational Approaches:

Molecular Docking: This in silico technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. asiapharmaceutics.inforesearchgate.net It is widely used to screen virtual libraries of compounds against known protein targets and to predict the binding affinity and interaction patterns. For example, docking studies have been used to rationalize the inhibitory activity of oxazolone derivatives against targets like VEGFR and COX enzymes. nih.govasiapharmaceutics.info

Pharmacophore Modeling: This method involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used to search for other molecules with similar features.

Experimental Approaches:

Affinity-Based Methods: These techniques utilize modified versions of the bioactive compound (probes) to isolate its binding partners from a complex biological sample. rsc.orgresearchgate.net Photoaffinity labeling is a powerful tool in this regard, as it can capture both stable and transient interactions. researchgate.net

Genetic and Proteomic Methods: Techniques such as RNA interference (RNAi) can be used to systematically knock down the expression of genes to identify those that are essential for the activity of a compound. nih.gov Thermal proteome profiling can identify protein targets by measuring changes in their thermal stability upon ligand binding.

Once a potential target is identified, it must be validated to confirm that it is indeed responsible for the observed biological effect. Validation strategies often involve:

In vitro assays with the purified target protein to confirm direct interaction and functional modulation.

Cell-based assays using techniques like gene knockout or overexpression to demonstrate that the cellular response to the compound is dependent on the presence of the target.

Structure-Activity Relationship (SAR) studies , where a series of analogs of the bioactive compound are synthesized and tested to establish a correlation between their chemical structure and their activity against the target. benthamscience.com

The integration of these computational and experimental methodologies provides a robust framework for the identification and validation of the molecular targets of oxazolone-based compounds, paving the way for their rational design and optimization as novel therapeutic agents.

Theoretical and Computational Chemistry Studies of 2 Amino 5 Methyl 5 Phenyl Oxazol 4 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules at an electronic level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-electron systems. For a molecule like 2-Amino-5-methyl-5-phenyl-oxazol-4-one, DFT calculations would typically be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. These calculations help in understanding the molecule's stability and thermodynamic parameters. While DFT studies have been performed on numerous oxazol-5-one derivatives and other heterocyclic systems, specific research detailing the application of DFT to 2-Amino-5-methyl-5-phenyl-oxazol-4-one is not found in the existing literature. researchgate.netdergipark.org.tr

HOMO/LUMO Analysis for Electronic Transitions and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.netirjweb.com An analysis of these frontier orbitals for 2-Amino-5-methyl-5-phenyl-oxazol-4-one would predict its reactivity towards electrophiles and nucleophiles and shed light on its electronic absorption properties. Such a specific analysis for this compound is not documented. nih.govresearchgate.netajchem-a.commaterialsciencejournal.org

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, prone to nucleophilic attack). nih.gov For 2-Amino-5-methyl-5-phenyl-oxazol-4-one, an MEP map would identify the reactive sites, such as the lone pairs on oxygen and nitrogen atoms, which are crucial for understanding intermolecular interactions like hydrogen bonding. nih.govresearchgate.net However, published MEP maps for this specific molecule are unavailable.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. fums.ac.irjocpr.com It is extensively used in drug discovery to understand how a ligand, such as 2-Amino-5-methyl-5-phenyl-oxazol-4-one, might interact with a biological target, like a protein or enzyme. nih.govnih.gov The simulation scores binding affinity and identifies key interactions (e.g., hydrogen bonds, hydrophobic interactions), suggesting the compound's potential therapeutic activity. No molecular docking studies specifically featuring 2-Amino-5-methyl-5-phenyl-oxazol-4-one as the ligand have been reported.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to study the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations provide insights into the conformational changes of both the ligand and the target, the stability of their binding, and the thermodynamics of the interaction. This level of detailed analysis for 2-Amino-5-methyl-5-phenyl-oxazol-4-one is contingent on initial docking studies, which have not been published.

Tautomerism and Isomerism Studies of 2-Amino-Oxazolones

The 2-amino-oxazol-4-one core structure is known to exhibit tautomerism, primarily between the amino and imino forms. Tautomers are isomers that differ in the position of a proton and a double bond. Understanding the predominant tautomeric form is essential as it governs the molecule's chemical and biological properties. Early studies on 2-amino-2-oxazolin-4-ones confirmed the existence of this tautomeric equilibrium. documentsdelivered.com A modern computational study using DFT would be able to calculate the relative energies of the possible tautomers of 2-Amino-5-methyl-5-phenyl-oxazol-4-one in different environments (gas phase and solvents) to determine the most stable form. To date, such a specific computational investigation on the tautomerism of this compound has not been published.

Emerging Research Applications and Future Directions for 2 Amino 5 Methyl 5 Phenyl Oxazol 4 One

Utility as Synthetic Intermediates in Organic Synthesis

The structural features of 2-Amino-5-methyl-5-phenyl-oxazol-4-one make it a valuable precursor in the synthesis of a diverse array of more complex molecules. The presence of the amino group and the electrophilic carbonyl group within the oxazolone (B7731731) ring provides multiple reaction sites for chemical modification. Oxazolones, in general, are recognized as key intermediates for the synthesis of amino acids, peptides, and various other heterocyclic systems. biointerfaceresearch.com

Researchers are exploring the reactivity of the 2-amino-5,5-disubstituted oxazolone core to construct novel molecular frameworks. For instance, the ring can be opened by nucleophiles to yield α,α-disubstituted amino acid derivatives, which are of significant interest in medicinal chemistry due to their ability to induce conformational constraints in peptides. While specific studies on the reactions of 2-Amino-5-methyl-5-phenyl-oxazol-4-one are not yet widely published, the known chemistry of related oxazolones suggests its potential for transformation into various heterocyclic structures such as thiazoles, imidazoles, and pyrazoles through reactions with appropriate reagents.

Applications in Materials Science (e.g., Fluorescent Brightening Agents)

The field of materials science is increasingly looking towards organic molecules with unique photophysical properties. While the direct application of 2-Amino-5-methyl-5-phenyl-oxazol-4-one as a fluorescent brightening agent has not been explicitly documented, the broader class of oxazolone derivatives has shown significant promise in this area. jddtonline.info Some oxazolone derivatives exhibit fluorescence, a property that can be tuned by modifying the substituents on the oxazolone ring. nih.govnih.govacs.org

Research into other heterocyclic systems suggests that the incorporation of a phenyl group and an amino group, as present in the target molecule, can contribute to desirable fluorescent properties. The development of novel fluorophores is crucial for applications ranging from organic light-emitting diodes (OLEDs) to fluorescent probes for imaging. The amplification of fluorescence in unsaturated oxazolones through coordination with metals like palladium further highlights the potential of this scaffold in creating highly luminescent materials. nih.govnih.govacs.org Further investigation into the photophysical characteristics of 2-Amino-5-methyl-5-phenyl-oxazol-4-one and its derivatives is warranted to explore its potential in this domain.

Development as Chemical Probes for Biological Systems

Chemical probes are essential tools for visualizing and understanding complex biological processes at the molecular level. The development of fluorescent probes with high specificity and sensitivity is a key area of research. Oxazolone-based structures are being explored as potential scaffolds for such probes. Their fluorescence can be designed to respond to specific biological analytes or changes in the cellular environment. rsc.org

For instance, the fluorescence of a probe can be "turned on" or "off" upon binding to a target molecule, allowing for its detection and quantification. While no specific chemical probes based on 2-Amino-5-methyl-5-phenyl-oxazol-4-one have been reported, the general principles of probe design suggest its potential. The amino group could be functionalized to introduce a recognition moiety for a specific biological target, while the oxazolone core could serve as the fluorophore. The development of oxadiazolone-based activity-probes for detecting specific bacteria like Staphylococcus aureus demonstrates the utility of related heterocyclic cores in creating targeted imaging agents. nih.gov

Role in Early-Stage Drug Discovery Programs

The oxazolone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. biointerfaceresearch.com A wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, have been reported for various oxazolone derivatives. biointerfaceresearch.comjddtonline.info

The 2-aminooxazole moiety, in particular, is being investigated as a promising scaffold in the discovery of new therapeutic agents. acs.org The ability to readily synthesize a library of derivatives by modifying the substituents at the 5-position allows for the exploration of structure-activity relationships (SAR) to optimize biological activity. While pharmacological data for 2-Amino-5-methyl-5-phenyl-oxazol-4-one itself is not yet available, its structural similarity to other biologically active 2-aminooxazoles suggests it could be a valuable starting point for drug discovery programs. For example, various 2,5-disubstituted 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives have shown good pharmacological activities. nih.govacs.orgresearchgate.netnih.govnih.gov

Table 1: Reported Biological Activities of Related Oxazolone and 2-Aminooxazole Derivatives

| Compound Class | Biological Activity | Reference |

|---|---|---|

| Oxazolone Derivatives | Antimicrobial, Anti-inflammatory, Anticancer, Antiviral | biointerfaceresearch.com |

| 2,5-Disubstituted 1,3,4-Oxadiazoles | Antimicrobial, Anti-inflammatory, Analgesic | nih.govresearchgate.net |

| 5-Dialkylaminomethyl-2-amino-2-oxazolines | H1-antagonists | nih.gov |

Future Perspectives in Oxazolone Chemistry and Related Heterocycles

The chemistry of oxazolones, particularly highly substituted derivatives like 2-Amino-5-methyl-5-phenyl-oxazol-4-one, holds considerable promise for future advancements in both synthetic methodology and applied sciences. The development of efficient and stereoselective methods for the synthesis of such chiral oxazolones will be a key area of focus. nih.govresearchgate.netrsc.org

Future research will likely concentrate on several key areas:

Expansion of Synthetic Utility: The exploration of novel reactions of 2-Amino-5-methyl-5-phenyl-oxazol-4-one to generate a wider variety of complex heterocyclic systems will continue to be a major theme. This will provide access to new chemical space for drug discovery and materials science.

Development of Novel Materials: A deeper understanding of the structure-property relationships of oxazolone-based fluorophores could lead to the rational design of new materials with tailored optical and electronic properties for applications in electronics and photonics.

Design of Advanced Chemical Probes: The creation of sophisticated chemical probes based on the 2-aminooxazolone scaffold for the sensitive and selective detection of biologically important molecules will likely see significant progress. This could have a major impact on diagnostics and our understanding of disease mechanisms.

Exploration of Therapeutic Potential: Systematic derivatization of the 2-Amino-5-methyl-5-phenyl-oxazol-4-one core and comprehensive pharmacological screening will be crucial to unlock its full potential in drug discovery. The identification of specific biological targets and the elucidation of the mechanisms of action of its derivatives will be important future goals.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-5-methyl-5-phenyl-oxazol-4-one, and how can reaction conditions be optimized to improve yield?

- Methodology : The compound can be synthesized via cyclization reactions involving α-amino ketones or through condensation of substituted oxazolones with amines. For example, analogous oxazolone derivatives (e.g., 2-phenyl-2-oxazolin-5-one) have been reacted with aminothiazoles under reflux in ethanol, followed by purification via column chromatography . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and temperature (80–100°C). Monitoring via TLC and characterizing intermediates by -NMR ensures reaction progression.

Q. What spectroscopic techniques are critical for characterizing 2-amino-5-methyl-5-phenyl-oxazol-4-one, and how are spectral discrepancies resolved?

- Methodology : Key techniques include:

- NMR : - and -NMR to confirm substituent positions (e.g., phenyl vs. methyl groups). For example, aromatic protons in similar oxazolones appear as multiplets at δ 7.2–7.8 ppm, while methyl groups resonate as singlets near δ 2.1–2.5 ppm .

- IR : Stretching vibrations for C=O (~1750 cm) and NH (~3350 cm) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peaks). Discrepancies are addressed by cross-referencing with computational simulations (e.g., DFT calculations) or repeating experiments under anhydrous conditions to exclude hydrolysis artifacts.

Q. How can X-ray crystallography be applied to determine the crystal structure of this compound?

- Methodology : Single crystals suitable for diffraction are grown via slow evaporation from a solvent like dichloromethane/hexane. Data collection using Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (e.g., anisotropic displacement parameters for non-H atoms) resolves bond lengths and angles. For example, analogous oxazolones show C=O bond lengths of ~1.21 Å and C-N distances of ~1.35 Å . WinGX or OLEX2 suites are used for structure visualization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data for 2-amino-5-methyl-5-phenyl-oxazol-4-one?

- Methodology : Contradictions often arise from dynamic processes (e.g., tautomerism) or solvent effects. For instance, NMR may indicate a keto-enol equilibrium, while crystallography locks a single tautomer. To resolve this:

- Perform variable-temperature NMR to detect tautomeric shifts.

- Compare crystallographic data with DFT-optimized geometries (e.g., Gaussian09 using B3LYP/6-31G** basis set) .

- Use Hirshfeld surface analysis to assess intermolecular interactions influencing solid-state structures .

Q. What strategies mitigate challenges in synthesizing enantiopure derivatives of this oxazolone?

- Methodology : Enantioselective synthesis can be achieved via chiral auxiliaries or asymmetric catalysis. For example, using (R)-BINAP ligands in palladium-catalyzed reactions or enzymatic resolution with lipases (e.g., Candida antarctica). Chiral HPLC (e.g., Chiralpak IA column) confirms enantiomeric excess (>99%), while circular dichroism (CD) spectra validate absolute configurations .

Q. How do solvatochromic effects influence the photophysical properties of this compound, and how can they be exploited in sensing applications?

- Methodology : Solvatochromism is studied via UV-Vis and fluorescence spectroscopy in solvents of varying polarity (e.g., hexane to DMSO). For example, bathochromic shifts in emission spectra (~20–50 nm) correlate with solvent dielectric constants. These properties are leveraged in metal-ion sensing by designing chelating motifs (e.g., incorporating pyridyl groups) . Time-resolved fluorescence decay assays quantify excited-state lifetimes for sensor optimization.

Q. What computational methods predict the reactivity of 2-amino-5-methyl-5-phenyl-oxazol-4-one in nucleophilic substitution reactions?

- Methodology : DFT calculations (e.g., M06-2X/def2-TZVP) map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the carbonyl carbon (C4) in oxazolones typically has high electrophilicity (ω ~3.5 eV), making it susceptible to nucleophilic attack. Molecular dynamics simulations (e.g., GROMACS) model solvent effects on reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.